molecular formula C14H20BFO2 B1465779 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150271-75-2

2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1465779
M. Wt: 250.12 g/mol
InChI Key: MIEUCKKPTOQUFH-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound used for proteomics research . It is also known as 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular formula is C14H20BFO2 , but other properties such as melting point, boiling point, and density are not specified.

Scientific Research Applications

  • Anti-counterfeit Applications
    • Summary : Silicon nanocrystals (SiNCs), which share some chemical similarities with the compound you mentioned, have been used in the creation of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
    • Methods : The process involves thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene to create lipophilic silicon nanocrystals (De-SiNCs). These De-SiNCs are then dispersed into reinforcing PDMS composites with vinyl-capped silicone resin to create a new SiNCs/PDMS coating .
    • Results : The resulting De-SiNCs/DV composites exhibit superior transparency (up to 85%) in the visible light range, outstanding fluorescence stabilities with an average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments, and UV irradiation .
  • Gas Chromatography

    • Summary : A novel polyphenyl-grafted polysiloxane stationary phase named 3,4-bis(2-fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl grafted polysiloxane stationary phase (FFMP) was synthesized .
    • Methods : The FFMP was synthesized through a Diels–Alder reaction and simultaneously coated on fused silica capillary tubes to prepare a gas chromatographic column .
    • Results : The FFMP columns could work properly up to 360°C, as evidenced by the chromatogram of the polyethylene pyrolysis mixture . The FFMP columns were also applied in the separation and analysis of multimixtures, such as Grob test mixtures, benzene mixtures and fatty acid esters .
  • Fluorescent Nanomaterials

    • Summary : Luminogens with the feature of aggregation-induced emission (AIEgen) have emerged as advanced luminescent materials for fluorescent nanomaterial preparation .
    • Methods : AIEgen-based nanomaterials are fabricated using various methods, and their emission properties can be easily manipulated by incorporating different kinds and amounts of dye molecules into matrices .
    • Results : AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications such as in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .

properties

IUPAC Name

2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUCKKPTOQUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675037
Record name 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1150271-75-2
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
M Ding - 2019 - etheses.dur.ac.uk
Iridium-catalysed CH borylation of fluoroarenes represents a very powerful method for the synthesis of fluorinated aryl boronic esters, which are a range of versatile synthetic building …
Number of citations: 3 etheses.dur.ac.uk

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